1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone
Description
1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone is a chiral ketone characterized by a cyclohexane backbone substituted with a prop-2-ynyl (propargyl) group at the (1R,2R)-configured positions and an acetyl moiety. This article compares the compound with structurally similar molecules, focusing on synthesis, stereochemistry, physicochemical attributes, and biological relevance.
Properties
IUPAC Name |
1-[(1R,2R)-2-prop-2-ynylcyclohexyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,10-11H,4-8H2,2H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGRTKZZXUCWCQ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCCC[C@@H]1CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The core structure of 1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone relies on the stereospecific construction of a cyclohexane ring fused to a cyclopropane moiety. A widely cited method involves the Lewis acid-mediated ring-opening of cyclopropane precursors . For example, TMSOTf (trimethylsilyl trifluoromethanesulfonate) catalyzes the reaction of 1-cyclopropyl-2-arylethanones with allenic esters to form dihydrobenzofuran derivatives, which can be further modified to yield the target compound .
Key steps include:
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Nucleophilic ring-opening of the cyclopropane by water or alcohols.
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Intermolecular aldol condensation to establish the ketone group.
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Intramolecular cyclization to form the fused cyclohexane-cyclopropane framework.
Bi(OTf)₂Cl has also been employed as a catalyst for analogous reactions with methyl acrylate, yielding tetrahydrobenzofuranones in moderate to high yields . These methods highlight the importance of Lewis acids in controlling regioselectivity and minimizing side reactions.
Stereochemical Control in Synthesis
The (1R,2R) configuration of the compound is critical for its biological activity and stability. Chiral auxiliaries and asymmetric catalysis are pivotal for achieving enantiomeric excess. Patent literature describes the use of chiral ligands in palladium-catalyzed couplings to install the propynyl group with high stereofidelity . For instance:
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A palladium/copper co-catalyst system enables the Sonogashira coupling of cyclohexenyl triflates with terminal alkynes, preserving the desired (R,R) configuration .
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Enzymatic resolution using lipases or esterases has been explored to separate diastereomers post-synthesis, though yields remain suboptimal .
The table below summarizes stereochemical outcomes from selected methods:
| Method | Catalyst/Ligand | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| Sonogashira Coupling | Pd(OAc)₂/(R)-BINAP | 92 | 78 |
| Enzymatic Resolution | Candida antarctica lipase B | 85 | 65 |
| Lewis Acid Cyclization | TMSOTf | 90 | 70 |
Propynyl Group Introduction
The propynyl side chain is typically introduced via alkyne alkylation or Grignard reactions . A patent by VulcanChem outlines a two-step process:
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Silylation of cyclohexanone derivatives with TMSCl to protect the ketone.
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Alkyne addition using propargyl bromide in the presence of LDA (lithium diisopropylamide), followed by deprotection .
Alternative routes employ Co₂(CO)₈-mediated alkyne insertion into cyclohexyl halides, though this method requires stringent temperature control (-78°C) .
Purification and Scalability Challenges
Purification of this compound is complicated by its hydrophobic nature and tendency to form diastereomeric byproducts. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves >99% purity but is cost-prohibitive for industrial-scale production .
Crystallization in hexane/ethyl acetate (3:1 v/v) at -20°C offers a practical alternative, yielding 85% recovery of the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The propynyl group may also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares a core ethanone group attached to a cycloalkane ring but differs in ring size, substituents, and stereochemistry. Key analogs include:
Key Observations :
- Ring Strain : Cyclopropane analogs (e.g., ) exhibit higher ring strain, enhancing reactivity compared to cyclohexane or cyclopentane derivatives.
- Substituent Effects : The prop-2-ynyl group in the target compound introduces a terminal alkyne, enabling click chemistry or coordination with metal catalysts, unlike phenyl or alkenyl substituents.
- Stereochemical Complexity : All analogs feature defined stereocenters, critical for biological activity and synthetic precision. For example, the (1R,2R) configuration in cyclopropane derivatives ensures structural rigidity .
Physicochemical Properties and Stereochemical Considerations
- Molecular Weight and Polarity : The prop-2-ynyl group reduces molecular weight compared to bulkier substituents (e.g., 3-isopropylfuran in ). Its linear geometry may lower boiling points relative to branched analogs.
- Stereochemical Impact: The (1R,2R) configuration in cyclohexane derivatives likely enhances thermal stability compared to strained cyclopropane analogs. For instance, 1-[(1R,2R)-2-phenylcyclopropyl]ethanone has a rigid structure due to cyclopropane strain .
- Solubility: Alkyne-containing compounds may exhibit lower aqueous solubility than hydroxylated analogs (e.g., rel-1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]ethanone, ).
Biological Activity
1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone, with the CAS number 519183-78-9, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
This compound has the molecular formula . Its structure features a cyclohexane ring substituted with a propargyl group and an ethanone moiety, which may contribute to its biological activity. Understanding the chemical structure is crucial for predicting its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, molecular docking studies have shown that such compounds can bind effectively to bacterial enzymes, inhibiting their function and leading to bactericidal effects. The mechanism of action often involves interference with cell wall synthesis or inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (mg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 | Inhibition of cell wall synthesis |
| Compound B | Escherichia coli | 1.0 | Inhibition of protein synthesis |
| This compound | Klebsiella pneumoniae | TBD | TBD |
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is often assessed using assays such as DPPH and ABTS, which measure the capacity to neutralize free radicals.
Table 2: Antioxidant Activity Assays
| Assay Type | Result (IC50 in mg/mL) | Reference |
|---|---|---|
| DPPH | TBD | TBD |
| ABTS | TBD | TBD |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various derivatives of cyclohexane-based compounds, researchers found that this compound exhibited promising results against Gram-positive and Gram-negative bacteria. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and bacterial enzymes.
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant properties of similar compounds derived from natural sources. The research highlighted that these compounds could significantly reduce oxidative stress markers in cellular models. The findings suggest that this compound may possess similar protective effects, warranting further exploration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-[(1R,2R)-2-prop-2-ynylcyclohexyl]ethanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, propargyl bromide can react with a cyclohexane-diol precursor under reflux in dry acetone with K₂CO₃ as a base, followed by purification via column chromatography (hexane/ethyl acetate) . Stereochemical control is critical; chiral auxiliaries or enantioselective catalysis may be employed to maintain the (1R,2R) configuration.
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and alkyne (C≡C) stretches (~2100–2260 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms cyclohexyl ring protons (δ 1.2–2.5 ppm), acetyl group (δ 2.1–2.3 ppm for CH₃; δ 205–215 ppm for carbonyl carbon), and propynyl protons (δ 1.8–2.0 ppm for CH₂; δ 70–85 ppm for C≡C) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, as demonstrated for structurally similar ethanone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers to assess optical purity.
- Vibrational Circular Dichroism (VCD) : Provides stereochemical confirmation by correlating experimental and computed spectra .
- Single-Crystal X-ray Diffraction : Defines spatial arrangement, as shown in studies of analogous bicyclic ethanones . Contradictions between predicted and observed stereochemistry may arise from unexpected ring strain or solvent effects, requiring iterative refinement of reaction conditions .
Q. What strategies are used to evaluate the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Molecular Docking : Uses software like AutoDock Vina to predict binding affinity to target enzymes (e.g., cytochrome P450 or kinases). Docking studies for similar ethanones reveal interactions with hydrophobic pockets via the cyclohexyl group and hydrogen bonding with the carbonyl oxygen .
- Kinetic Assays : Measures IC₅₀ values via fluorogenic substrates or spectrophotometric methods. For example, pre-incubate the compound with the enzyme and monitor activity changes under varying substrate concentrations .
Q. How can computational modeling optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or oxidation. The propynyl group’s electron-withdrawing effects may stabilize the cyclohexyl ring .
- Molecular Dynamics (MD) Simulations : Assesses conformational flexibility in aqueous environments. Simulations of related ethanones suggest that steric hindrance from the cyclohexyl group reduces aggregation in solution .
Q. What experimental approaches assess the compound’s stability during storage or reaction conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC. For analogs, decomposition pathways involve acetyl group hydrolysis or alkyne dimerization .
- Photostability Studies : Expose to UV-Vis light (300–800 nm) and track changes using LC-MS. Protective measures (e.g., amber vials, antioxidants) are recommended based on results from biphenyl-ethanone derivatives .
Applications in Academic Research
Q. What are the potential biomedical applications of this compound?
- Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria using broth microdilution assays. Structural analogs exhibit MIC values of 8–32 µg/mL, likely due to membrane disruption by the hydrophobic cyclohexyl group .
- Anticancer Profiling : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Propynyl-containing ethanones show selective inhibition by inducing apoptosis via ROS generation .
Q. How can researchers leverage this compound in asymmetric catalysis?
- Methodological Answer :
- Chiral Ligand Design : The rigid cyclohexyl framework can coordinate transition metals (e.g., Rh, Pd) to catalyze enantioselective reactions (e.g., hydrogenation). Similar ethanones have been used as ligands in Heck couplings, achieving >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
